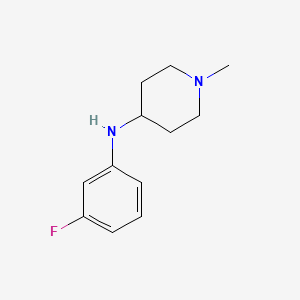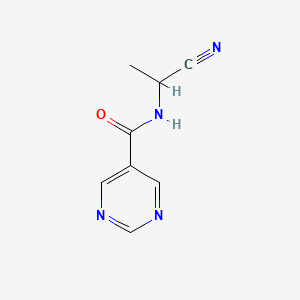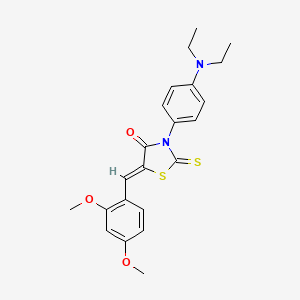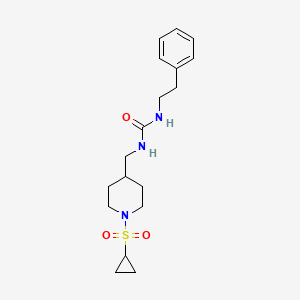
N-(3-fluorophenyl)-1-methylpiperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-1-methylpiperidin-4-amine: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-1-methylpiperidin-4-amine typically involves the reaction of 3-fluoroaniline with 1-methylpiperidin-4-one. The reaction is carried out under controlled conditions, often using a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product. The reaction is usually conducted in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product .
化学反応の分析
Types of Reactions: N-(3-fluorophenyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxide derivatives, reduced amine or alcohol derivatives, and various substituted fluorophenyl derivatives .
科学的研究の応用
N-(3-fluorophenyl)-1-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
作用機序
The mechanism of action of N-(3-fluorophenyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets in the body. The compound is believed to act on neurotransmitter systems, particularly by modulating the activity of dopamine and norepinephrine transporters. This modulation can lead to changes in neurotransmitter levels, which may have therapeutic effects in conditions such as depression and attention deficit hyperactivity disorder (ADHD) .
類似化合物との比較
3-Fluoroamphetamine: A stimulant that acts on the dopamine and norepinephrine systems.
N-Ethylpentylone: A synthetic cathinone with psychoactive properties.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A compound with antibacterial and anticancer activities
Uniqueness: N-(3-fluorophenyl)-1-methylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring and the presence of the fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
N-(3-fluorophenyl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-15-7-5-11(6-8-15)14-12-4-2-3-10(13)9-12/h2-4,9,11,14H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSCXLDJLMSROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4Z)-4-(dimethylaminomethylidene)-2-[2-(1H-indol-3-yl)ethyl]isoquinoline-1,3-dione](/img/structure/B2668549.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2668551.png)
![3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B2668552.png)
![N-(2,6-dimethylphenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2668553.png)
![1-[1-[3,5-Bis(trifluoromethyl)phenyl]triazol-4-yl]-2-[3-(trifluoromethyl)phenoxy]propan-1-one](/img/structure/B2668554.png)
![5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide](/img/structure/B2668555.png)
![2-(4-methoxyphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2668556.png)






![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane](/img/structure/B2668571.png)
